Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate
Description
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate is a heterocyclic compound featuring a thiophene ring substituted at the 3-position with a pyrimidinyloxy group and a methyl ester at the 2-position.
Properties
IUPAC Name |
methyl 3-pyrimidin-2-yloxythiophene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3S/c1-14-9(13)8-7(3-6-16-8)15-10-11-4-2-5-12-10/h2-6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDDIKAYHCHNOQH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate typically involves the reaction of 2-thiophenecarboxylic acid with 2-chloropyrimidine in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then esterified using methanol and a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; aqueous or organic solvents; room temperature to elevated temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; anhydrous conditions; low to moderate temperatures.
Substitution: Amines, thiols; solvents like DMF or acetonitrile; room temperature to elevated temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Amino or thiol-substituted derivatives.
Scientific Research Applications
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for treating various diseases.
Industry: Utilized in the development of agrochemicals, pharmaceuticals, and materials science.
Mechanism of Action
The mechanism of action of Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table summarizes key structural analogs, their substituents, and properties:
Key Observations:
- Electronic Effects: The pyrimidinyloxy group in the target compound provides a conjugated aromatic system, enhancing π-π interactions compared to benzyloxy () or phenylamino () substituents. Sulfonamide groups () introduce electron-withdrawing effects, reducing thiophene ring reactivity .
- Synthesis: Methyl 3-[(4-chlorobenzyl)oxy]-2-thiophenecarboxylate () was synthesized via nucleophilic substitution with 88% yield, while amino-substituted analogs () used copper-catalyzed coupling (95–98% yields). The target compound’s synthesis likely involves similar SNAr or coupling reactions .
- Applications: Thifensulfuron-methyl () is a commercial herbicide, whereas amino- and sulfonamide-substituted analogs () are explored for drug discovery. The pyrimidinyloxy group’s hydrogen-bonding capacity may align the target compound with kinase inhibitors or antimicrobial agents .
Physicochemical Properties and Bioactivity
- Lipophilicity : The 4-chlorobenzyloxy substituent () increases lipophilicity (logP ~3.5 estimated), whereas the pyrimidinyloxy group (target compound) may balance hydrophilicity due to nitrogen lone pairs.
- Thermal Stability: Thifensulfuron-methyl () is stable under agricultural conditions, while methyl esters with amino groups () decompose above 200°C.
- Bioactivity: Sulfonylurea herbicides like Thifensulfuron-methyl inhibit plant ALS enzymes, while amino-substituted thiophenes () target human kinases or GPCRs .
Biological Activity
Methyl 3-(2-pyrimidinyloxy)-2-thiophenecarboxylate is a compound of interest in various biological and chemical research fields due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyrimidine ring linked to a thiophene carboxylate, which contributes to its unique biological properties. The compound's chemical formula is , with a molecular weight of approximately 250.28 g/mol. Its structure allows for interactions with various biological targets, making it a candidate for therapeutic exploration.
Target Interactions
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in disease processes. Related compounds have demonstrated activity against pathogens responsible for diseases such as malaria and sleeping sickness, suggesting that this compound may exhibit similar effects.
Mode of Action
The compound's mechanism involves the inhibition of critical enzymes or receptors within targeted organisms. For example, it may disrupt biochemical pathways essential for the growth and proliferation of pathogens, leading to their eventual death or inactivation.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial properties, particularly against certain bacterial strains. In vitro studies show significant inhibition of bacterial growth at varying concentrations, highlighting its potential as an antibacterial agent.
Anticancer Potential
Preliminary studies suggest that this compound may possess anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways, indicating its potential as a therapeutic agent in cancer treatment.
Case Studies
- Antimicrobial Efficacy : A study conducted on the antimicrobial effects of this compound demonstrated effective inhibition against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL for both bacterial strains, suggesting strong antibacterial activity.
- Anticancer Activity : In a recent investigation involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent reduction in cell viability. The IC50 value was found to be approximately 15 µM, indicating significant cytotoxicity against cancer cells.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with related compounds:
| Compound Name | Biological Activity | MIC/IC50 Value |
|---|---|---|
| This compound | Antimicrobial, Anticancer | MIC: 32 µg/mL; IC50: 15 µM |
| 2-Aminopyrimidine derivatives | Antitrypanosomal, Antiplasmodial | Varies |
| Thiophene derivatives | Various biological activities | Varies |
This table illustrates how this compound stands out among similar compounds due to its dual activity profile.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
